8-Bromo-4-hydroxyquinoline
Overview
Description
8-Bromo-4-hydroxyquinoline is a derivative of hydroxyquinoline, which is a versatile ligand in coordination chemistry and has been used for analytical purposes. It has experienced a renaissance in synthetic coordination chemistry due to the special properties of some of its complexes . This compound has shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects, making it an attractive subject for the development of new pharmacologically active scaffolds .
Synthesis Analysis
The synthesis of 8-Bromo-4-hydroxyquinoline, referred to as 8-bromo-7-hydroxyquinoline (BHQ) in some studies, has been described as a new photolabile protecting group for carboxylic acids. BHQ is reported to have a greater single photon quantum efficiency than other photolabile groups and is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications . Additionally, BHQ-protected effectors are synthetically accessible, and the compound has been efficiently photolyzed under simulated physiological conditions to release various functional groups found on bioactive molecules .
Molecular Structure Analysis
The molecular structure of 8-Bromo-4-hydroxyquinoline has been characterized by X-ray diffraction, with studies revealing that the compound can form hydrogen-bonded dimers in the solid state through intermolecular and weak intramolecular O-H...N hydrogen bonds . The conformational preference of the hydroxyl group is connected to the types of intermolecular hydrogen bonds in the 8-hydroxyquinolinium cation .
Chemical Reactions Analysis
The photochemistry of BHQ indicates that it can be photolyzed by both classic one-photon excitation (1PE) and two-photon excitation (2PE) to release carboxylates, phosphates, and diols. This photolysis occurs through a solvent-assisted photoheterolysis (S(N)1) reaction mechanism on the sub-microsecond time scale . The compound's ability to form complexes with metals has also been explored, with studies showing that it can coordinate in a tridentate NNS fashion around metal centers, leading to various geometries such as octahedral and square planar .
Physical and Chemical Properties Analysis
8-Bromo-4-hydroxyquinoline is stable in the dark, soluble in water, and exhibits low levels of fluorescence, which enables its use in conjunction with fluorescent indicators of biological function . The compound's solubility and low fluorescence make it particularly useful as a caging group for biological messengers . The physicochemical investigations of its metal complexes reveal metal to ligand stoichiometry and indicate that the oxidation of Co(II) to Co(III) is observed upon complexation .
Scientific Research Applications
8-Hydroxyquinoline and its derivatives , such as 8-Bromo-4-hydroxyquinoline, are a very important class of N-heterocyclic compounds . They have a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects . Here are some of the applications:
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Antimicrobial, Anticancer, and Antifungal Applications
- 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, e.g., as iron-chelators for neuroprotection, as anticancer agents, as inhibitors of 2OG-dependent enzymes, as chelators of metalloproteins, as anti-HIV agents, as antifungal agents, as antileishmanial agents, as antischistosomal agents, as mycobacterium tuberculosis inhibitors, and as botulinum neurotoxin inhibitors .
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Inhibitor of 2OG-dependent Enzymes
- 5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies (including nucleic acid demethylases and γ-butyrobetaine hydroxylase), reported to date .
- IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) (namely, the Jumonji domain-containing histone demethylases, JMJD) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine) via quantitative HTS of a collection of diverse compounds .
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Synthesis of Biologically and Pharmaceutically Active Compounds
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- For example, 4-hydroxyquinoline is prepared from aniline and diethyl ethoxymethylenemalonate involving a series of reactions . This protocol helps in the preparation of various commercially available drugs based on a quinoline scaffold as the core skeleton .
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Chelating Ligands
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Antiviral Activities
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Alzheimer’s Disease Treatment
Safety And Hazards
Future Directions
8-Hydroxyquinoline derivatives, including 8-Bromo-4-hydroxyquinoline, have a rich diversity of biological properties . They are considered “privileged structures” that can bind to a diverse range of targets with high affinities . This suggests that they could be further exploited for therapeutic applications in the future .
properties
IUPAC Name |
8-bromo-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLALMUWUZUGIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973385 | |
Record name | 8-Bromoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-4(1H)-one | |
CAS RN |
57798-00-2 | |
Record name | 8-Bromoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BROMO-4-HYDROXYQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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